1-Methylazetidine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylazetidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-2-5(3-6)4-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHVIVXKUXEMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Methylazetidine 3 Carbaldehyde and Its Chemical Analogues
Direct Synthetic Routes to 1-Methylazetidine-3-carbaldehyde
Direct synthesis of this compound is not widely reported in the literature, often necessitating multi-step sequences. These routes typically involve the formation of a protected azetidine (B1206935) precursor followed by functional group manipulations to introduce the methyl and aldehyde functionalities.
Development and Optimization of Preparative Methods
A plausible and commonly employed strategy for the synthesis of this compound involves a three-step process starting from a commercially available precursor:
Synthesis of 1-Boc-azetidine-3-yl-methanol: This initial step involves the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under various reaction conditions and can be readily removed later. The starting material, azetidin-3-yl-methanol, is commercially available.
Oxidation to 1-Boc-azetidine-3-carbaldehyde: The protected alcohol is then oxidized to the corresponding aldehyde. Several mild oxidation methods are suitable for this transformation to avoid over-oxidation to the carboxylic acid. Common reagents include the Dess-Martin periodinane (DMP) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO). These methods are known for their high yields and compatibility with a wide range of functional groups.
Deprotection and N-methylation: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid), followed by N-methylation. Reductive amination using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) is an effective method for the introduction of the methyl group onto the secondary amine.
A summary of a potential synthetic route is presented in the table below:
| Step | Reactant | Reagents and Conditions | Product |
| 1 | Azetidin-3-yl-methanol | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine, Dichloromethane | 1-Boc-azetidine-3-yl-methanol |
| 2 | 1-Boc-azetidine-3-yl-methanol | Dess-Martin periodinane, Dichloromethane | 1-Boc-azetidine-3-carbaldehyde |
| 3 | 1-Boc-azetidine-3-carbaldehyde | 1. Trifluoroacetic acid, Dichloromethane; 2. Formaldehyde, Sodium triacetoxyborohydride | This compound |
Consideration of Stereocontrol in Synthesis
When substituents are introduced at other positions of the azetidine ring, the control of stereochemistry becomes a critical aspect of the synthesis. While this compound itself is achiral, the principles of stereocontrol are paramount in the synthesis of its substituted derivatives.
Stereoselective synthesis of substituted azetidines can be achieved through various strategies, including:
Diastereoselective Cyclization Reactions: The formation of the azetidine ring from an acyclic precursor containing stereocenters can proceed with high diastereoselectivity. The stereochemical outcome is often influenced by the substrate's conformation and the reaction conditions.
Enantioselective Catalysis: The use of chiral catalysts can enable the enantioselective synthesis of azetidines from prochiral starting materials. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.govacs.org
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of a reaction, leading to the formation of a single enantiomer of the product. The auxiliary can then be removed in a subsequent step.
The table below summarizes some examples of stereoselective azetidine synthesis:
| Reaction Type | Substrate | Catalyst/Reagent | Product Stereochemistry | Reference |
| Enantioselective difunctionalization | Azetine | Cu/bisphosphine catalyst | Chiral 2,3-disubstituted azetidines | nih.govacs.org |
| Diastereoselective reduction | C-3 functionalized azetidin-2-ones | NaBH₄ | trans-2,3-disubstituted 1-arylazetidines | rsc.org |
| Stereoselective aldol (B89426) condensation | Zincated 3-chloro-3-methyl-1-azaallylic anions | Aromatic aldehydes | syn-α-chloro-β-mesyloxyketimines | rsc.org |
Synthesis of Related Azetidine Carboxylic Acids and Esters
The synthesis of azetidine carboxylic acids and their ester derivatives is often a key step in the preparation of more complex molecules, including β-lactam antibiotics.
Routes to 1-Methyl-2-oxoazetidine-3-carboxylic Acid and Derivatives
1-Methyl-2-oxoazetidine-3-carboxylic acid is a β-lactam, a structural motif found in many important antibiotics. Its synthesis and the synthesis of its derivatives often employ rearrangement and cyclization reactions.
The Wolff rearrangement is a powerful reaction for the conversion of α-diazoketones into ketenes, which can then be trapped by various nucleophiles to form carboxylic acid derivatives. This rearrangement can be induced thermally, photochemically, or with microwave assistance. organic-chemistry.orgwikipedia.org
Thermal Wolff Rearrangement: This method involves heating the α-diazoketone, often in the presence of a metal catalyst like silver oxide, to induce the rearrangement. However, high temperatures can sometimes lead to side reactions. organic-chemistry.org
Microwave-Assisted Wolff Rearrangement: The use of microwave irradiation can significantly accelerate the Wolff rearrangement, often leading to cleaner reactions and higher yields in shorter reaction times. This method has been successfully applied to the synthesis of Fmoc-β-amino acids from α-diazoketones derived from Fmoc-α-amino acids.
The following table provides examples of Wolff rearrangements used in the synthesis of β-lactam precursors:
| Starting Material | Rearrangement Method | Trapping Nucleophile | Product |
| α-Diazoketone derived from an α-amino acid | Microwave irradiation | Water/Silver benzoate | β-Amino acid |
| Cyclic 2-diazo-1,3-diketone | Microwave irradiation | Alcohol/Amine/Thiol | α-Carbonylated cycloalkanone |
| 3-Diazopyrrolidine-2,4-dione | Photolysis | - | β-Lactam |
The formation of the β-lactam ring through intramolecular cyclization is a fundamental strategy in the synthesis of these important heterocycles. A common approach involves the cyclization of β-amino acids or their derivatives.
Cyclization of β-Amino Esters: β-Amino esters can be cyclized to form β-lactams using various reagents. For example, treatment with two equivalents of an alkylaluminum compound like triisobutylaluminum (B85569) can effect the cyclization. capes.gov.br
Intramolecular Ester Enolate-Imine Cyclization: The enolates of chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters can undergo intramolecular cyclization to afford β-lactams with high diastereoselectivity. nih.govacs.org
The following table illustrates different cyclization methods for β-lactam formation:
| Substrate | Reagent/Method | Product |
| β-Amino ester with an unsubstituted amino group | Triisobutylaluminum | β-Lactam |
| Chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-ester | Intramolecular enolate-imine cyclization | N-(α-methyl-p-methoxybenzyl)-β-lactam |
| β-Amino acid | Peptide coupling agents | β-Lactam |
Preparation of 3-Amino-1-methylazetidine-3-carboxylic Acid (Aatc(Me)) and its Oligomers
Multi-Step Solution Phase Syntheses
The synthesis of 3-Amino-1-methylazetidine-3-carboxylic acid (Aatc(Me)), a non-canonical amino acid, has been achieved through multi-step solution phase approaches. These methods often involve the construction of the azetidine ring followed by functional group manipulations to introduce the amino and carboxylic acid moieties at the C3 position.
A notable strategy for creating homooligomers of Aatc(Me) utilizes a post-synthetic modification approach in the solution phase. researchgate.net This method allows for the preparation of short N- and C-capped homooligomers where the azetidine side chains all possess a free amine group. researchgate.net The critical step in this sequence is a multiple reductive amination reaction performed on the corresponding secondary amines after they have been deprotected post-synthesis. researchgate.net
Post-Synthetic Modification Strategies on Peptide Derivatives
Post-synthetic modification (PSM) is a versatile tool for introducing diverse functionalities into peptides, enabling access to non-natural peptide derivatives with tailored properties. While this technique has been widely applied, its use for installing multiple arrays of modified side chains has been less explored. researchgate.net
In the context of Aatc(Me), PSM has been successfully employed to generate its homooligomers. researchgate.net This approach highlights the potential of PSM for creating novel peptide structures with unique conformational preferences, driven by the formation of sidechain–backbone hydrogen bonds. researchgate.net
Synthesis of Alkyl 3-Bromoazetidine-3-carboxylates
Alkyl 3-bromoazetidine-3-carboxylates are valuable synthetic intermediates due to the presence of the reactive bromo-substituted carbon center, which serves as a handle for further functionalization. A concise synthesis for these compounds has been developed, which involves the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. researchgate.net In this process, the corresponding aziridines are formed as the kinetically favored products. These can then be transformed into the desired 3-bromoazetidine-3-carboxylic acid derivatives through thermal isomerization. researchgate.net
| Starting Material | Key Steps | Product | Reference |
| Alkyl 2-(bromomethyl)acrylates | Amination, Bromination, Base-induced cyclization, Thermal isomerization | Alkyl 3-bromoazetidine-3-carboxylates | researchgate.net |
Enantioenriched C2-Substituted Azetidines Synthesis
The development of stereoselective methods for the synthesis of enantioenriched azetidines is of high importance for applications in drug discovery and asymmetric catalysis.
Chiral Auxiliaries and Diastereoselective Approaches
A general and scalable method for producing enantioenriched C2-substituted azetidines utilizes inexpensive and readily available chiral tert-butanesulfinamides as chiral auxiliaries. acs.orgnih.gov This three-step approach starts with the condensation of the chiral auxiliary with the 1,3-bis-electrophilic 3-chloropropanal (B96773) to form a sulfinimine. acs.orgnih.gov Subsequent organometallic addition and intramolecular chloride substitution afford the desired C2-substituted azetidine with high diastereoselectivity. acs.orgnih.gov This method is effective for a range of substituents including aryl, vinyl, allyl, and both branched and linear alkyl groups. acs.orgnih.gov The diastereomers can often be separated by normal phase chromatography, leading to enantiopure azetidine products after cleavage of the protecting group. acs.orgnih.gov
Another approach has utilized (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. capes.gov.br
| Chiral Auxiliary | Key Features | Resulting Products | References |
| Chiral tert-butanesulfinamides | Inexpensive, both enantiomers available, strong chiral induction, easily cleaved | Enantioenriched C2-substituted azetidines (aryl, vinyl, allyl, alkyl) | acs.orgnih.gov |
| (S)-1-Phenylethylamine | Acts as chiral auxiliary and nitrogen donor | Enantiomeric pair of azetidine-2,4-dicarboxylic acids | capes.gov.br |
Synthesis of Azetidine N-Oxide Derivatives
Azetidine N-oxides are generally unstable at room temperature; however, stable derivatives have been successfully synthesized. psu.edu The stability of these compounds can be enhanced by intramolecular hydrogen bonding. psu.edu For instance, the oxidation of N-benzylazetidine-2-carboxylic acid with m-chloroperoxybenzoic acid (m-CPBA) yields a stable azetidine N-oxide as a single diastereoisomer. psu.edu X-ray crystallography has confirmed that the amine oxide is formed syn to the carboxylic acid, allowing for a stabilizing intramolecular hydrogen bond. psu.edu Similarly, reduction of the corresponding ester to the primary alcohol followed by oxidation with m-CPBA also produces a stable azetidine N-oxide as a single diastereoisomer. psu.edu
| Precursor | Oxidizing Agent | Product | Key Feature | Reference |
| N-benzylazetidine-2-carboxylic acid | m-CPBA | N-benzylazetidine-2-carboxylic acid N-oxide | Stable due to intramolecular hydrogen bonding | psu.edu |
| N-benzylazetidine-2-methanol | m-CPBA | N-benzylazetidine-2-methanol N-oxide | Stable single diastereoisomer | psu.edu |
Stereoselective Oxidation of Azetidine Precursors
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, when dealing with chiral precursors containing sensitive functionalities like the azetidine ring, the choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid, racemization, or ring-opening side reactions. Several modern oxidation methods are amenable to this challenge, offering mild conditions and high chemoselectivity.
Commonly employed methods for the oxidation of sensitive alcohols include Swern and Dess-Martin periodinane (DMP) oxidations. The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, under cryogenic conditions, followed by the addition of a hindered non-nucleophilic base like triethylamine. youtube.comcapes.gov.brrsc.org These conditions are known for their mildness and broad functional group tolerance. youtube.comrsc.org
The Dess-Martin periodinane (DMP) oxidation is another powerful method that employs a hypervalent iodine reagent. chemrxiv.orgnih.govmdpi.comcaltech.edunih.gov It offers the advantages of neutral pH, room temperature reaction conditions, and often short reaction times, making it suitable for substrates with acid-labile protecting groups. nih.govmdpi.com Notably, DMP has been successfully used in the oxidation of N-protected α-amino alcohols to the corresponding aldehydes with high enantiomeric excess, highlighting its utility in preserving stereochemical integrity. mdpi.com
Another important class of reactions involves TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations. These methods can be highly chemoselective, for instance, selectively oxidizing secondary alcohols in the presence of primary alcohols under certain conditions. nih.govrsc.org The catalytic nature of TEMPO and the use of co-oxidants make these systems attractive from an atom economy perspective. rsc.orgmdpi.com
While specific, detailed research findings and data tables for the direct stereoselective oxidation of (1-methylazetidin-3-yl)methanol (B3040035) to this compound are not extensively documented in readily available literature, the principles from related systems provide a strong foundation for developing such methodologies. The key to success lies in the careful selection of the oxidizing agent and reaction parameters to ensure high conversion, chemoselectivity, and preservation of the desired stereochemistry.
Mechanistic Organic Reactions and Transformations of 1 Methylazetidine 3 Carbaldehyde Derivatives
Reactivity Profiles of the Azetidine (B1206935) Core
The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which is significant but less than that of the analogous aziridines, allowing for a balance of stability and reactivity. rsc.org This strain can be harnessed to drive a variety of chemical transformations.
Ring-Opening Reactions and Mechanistic Investigations
Ring-opening reactions of azetidines are a powerful tool for the synthesis of functionalized acyclic amines, often proceeding with high regio- and stereoselectivity. These reactions typically require activation of the azetidine nitrogen, for example, through protonation or quaternization to form an azetidinium salt, which enhances the electrophilicity of the ring carbons. nih.govresearchgate.net
Nucleophile-Mediated Ring Scission to Yield Functionalized Acyclic Amines
The cleavage of the azetidine ring by nucleophiles is a well-documented process, particularly for azetidinium ions. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. For unsubstituted or symmetrically substituted azetidinium ions, the attack can occur at either of the ring carbons adjacent to the nitrogen. However, in unsymmetrically substituted azetidines, both electronic and steric factors come into play.
In the case of a hypothetical 1-methylazetidin-3-ylidinium ion, nucleophilic attack would lead to the formation of a functionalized γ-amino aldehyde. The regioselectivity of this attack would depend on the nature of the nucleophile and the reaction conditions. While specific studies on 1-methylazetidine-3-carbaldehyde are not extensively reported in the reviewed literature, general principles suggest that strong nucleophiles would readily open the activated ring. nih.govresearchgate.net
Table 1: Examples of Nucleophilic Ring-Opening of Azetidinium Salts
| Azetidinium Salt Derivative | Nucleophile | Product (Functionalized Acyclic Amine) | Reference |
| Enantiopure azetidinium salts | Azide anion, Benzylamine, Acetate anion, Alkoxides | Stereodefined, highly functionalized linear amines | researchgate.net |
| 2-Aryl-substituted N-tosyl-azetidines | Organotrifluoroborates | γ-substituted amines | rsc.org |
| Azetidines | Pyridine-HF (Olah's reagent) | γ-fluorinated amines | rsc.org |
This table presents generalized examples of azetidine ring-opening reactions due to a lack of specific documented examples for this compound.
Thermal Isomerization Leading to Azetidine-3-carboxylic Acid Derivatives
The thermal isomerization of this compound to the corresponding azetidine-3-carboxylic acid derivative is not a commonly reported transformation in the surveyed scientific literature. While thermal rearrangements are known for various heterocyclic systems, the direct conversion of the aldehyde functionality to a carboxylic acid under purely thermal conditions is not a standard synthetic route. Typically, the oxidation of an aldehyde to a carboxylic acid requires the use of an oxidizing agent. Therefore, this specific subsection of the outline may refer to a hypothetical or non-standard reaction pathway.
Substitution Reactions
Nucleophilic substitution reactions on the azetidine ring itself, at one of the carbon atoms, are less common than ring-opening reactions due to the lower reactivity of the C-C and C-N sigma bonds compared to the activated C-N bonds in azetidinium ions. However, such reactions can be achieved under specific conditions, often involving the use of organometallic reagents or by activating the ring through other means.
Nucleophilic Acyl Substitution on β-Lactam Moieties
It is crucial to note that this compound is not a β-lactam (an azetidin-2-one). Therefore, nucleophilic acyl substitution on a β-lactam moiety is not a relevant reaction for this specific compound. This reaction type is characteristic of azetidin-2-ones, where the carbonyl group is part of the four-membered ring, making it susceptible to attack by nucleophiles.
Transformations Involving the Carbaldehyde Functionality
The carbaldehyde group at the 3-position of the 1-methylazetidine ring is a versatile functional handle that can undergo a wide range of transformations common to aldehydes. These reactions provide pathways to a variety of other functionalized azetidine derivatives.
Oxidation to 1-Methylazetidine-3-carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or pyridinium (B92312) chlorochromate (PCC) under specific conditions. organic-chemistry.orgchemistrysteps.comresearchgate.netorgoreview.comchemguide.co.uk This reaction proceeds via the formation of a hydrate (B1144303) intermediate, which is then oxidized. The product of this reaction is 1-methylazetidine-3-carboxylic acid.
Reduction to (1-Methylazetidin-3-yl)methanol (B3040035)
The reduction of the carbaldehyde group yields the corresponding primary alcohol, (1-methylazetidin-3-yl)methanol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. nih.govchemistrysteps.comopenochem.orgchemguide.co.uklibretexts.org NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides that might be present in more complex derivatives.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. masterorganicchemistry.comchemistrysteps.comlumenlearning.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group. The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the choice of ylide and reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction of the aldehyde functionality. wikipedia.orgmychemblog.comsigmaaldrich.comyoutube.comresearchgate.net It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction leads to the formation of an α,β-unsaturated product.
Table 2: Summary of Transformations of the Carbaldehyde Functionality
| Reaction Type | Reagents | General Product |
| Oxidation | KMnO₄, H₂CrO₄, Tollens' reagent | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Diethyl malonate), Base (e.g., Piperidine) | α,β-Unsaturated Compound |
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, yielding 1-methylazetidine-3-carboxylic acid. nih.gov This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can accomplish this conversion, ranging from strong, classical reagents to milder, more selective systems.
Common methods for the oxidation of aldehydes to carboxylic acids include the use of:
Potassium permanganate (KMnO₄): A powerful oxidizing agent that effectively converts aldehydes to carboxylic acids in basic, acidic, or neutral conditions.
Jones reagent (CrO₃ in sulfuric acid): A strong oxidizing agent prepared from chromium trioxide and sulfuric acid in acetone.
Pinnick oxidation: This method uses sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions (buffered with a phosphate) and is known for its high efficiency and tolerance of other functional groups.
Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is also a classic qualitative test for aldehydes.
The resulting product, 1-methylazetidine-3-carboxylic acid, is a valuable synthetic intermediate, particularly for the construction of amides and esters. nih.gov
Reduction Reactions to Alcohols or Amines
The carbonyl group of this compound is susceptible to reduction, leading primarily to the formation of the corresponding primary alcohol, (1-methylazetidin-3-yl)methanol. This conversion is typically achieved using hydride-based reducing agents. chemguide.co.uk
Key reducing agents for this transformation include:
Sodium borohydride (NaBH₄): A mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. chemguide.co.uk It is often employed in protic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much more powerful and reactive reducing agent than NaBH₄. chemguide.co.uklibretexts.org It readily reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk
The general reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to yield the final alcohol product. libretexts.org
Direct reduction of the aldehyde to an amine is not a standard transformation. Instead, the conversion of the aldehyde to an amine is accomplished through a multi-step process known as reductive amination, which is detailed in the following section.
Directed Derivatization and Functionalization Strategies
Beyond simple oxidation and reduction, the aldehyde group of this compound provides a platform for more complex derivatization strategies, enabling the introduction of nitrogen-containing functional groups and carbon-carbon bond formation.
Reductive Amination for N-Alkylation
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is one of the most important methods for synthesizing amines. masterorganicchemistry.com This two-step, one-pot process allows this compound to react with a primary or secondary amine to produce a more substituted amine derivative.
The mechanism proceeds via two main stages:
Imine/Iminium Ion Formation: The aldehyde first reacts with a primary or secondary amine to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). youtube.com
In-situ Reduction: A mild reducing agent present in the reaction mixture selectively reduces the imine or iminium ion as it is formed, yielding the final amine product. masterorganicchemistry.com
A key advantage of this method is the use of reducing agents that are selective for the imine/iminium ion over the starting aldehyde. This prevents the competing reduction of the aldehyde to an alcohol. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation due to their mild nature and excellent selectivity. masterorganicchemistry.comnih.gov NaBH(OAc)₃, in particular, has gained popularity as it is less toxic than cyanide-based reagents and can be used in the presence of acid-sensitive functional groups. nih.gov
| Reactant Amine | Reducing Agent | Product |
|---|---|---|
| Ammonia (NH₃) | NaBH(OAc)₃ or NaBH₃CN | 1-((1-Methylazetidin-3-yl)methyl)amine |
| Methylamine (CH₃NH₂) | NaBH(OAc)₃ or NaBH₃CN | N-Methyl-1-((1-methylazetidin-3-yl)methyl)amine |
| Dimethylamine ((CH₃)₂NH) | NaBH(OAc)₃ or NaBH₃CN | N,N-Dimethyl-1-((1-methylazetidin-3-yl)methyl)amine |
| Aniline (C₆H₅NH₂) | NaBH(OAc)₃ or NaBH₃CN | N-((1-Methylazetidin-3-yl)methyl)aniline |
Amide Bond Formation and Peptide Coupling
Amide bond formation is a cornerstone of medicinal chemistry and chemical biology. nih.gov This transformation does not proceed directly from the aldehyde but rather from its oxidized counterpart, 1-methylazetidine-3-carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is generally not spontaneous and requires activation of the carboxylic acid. reddit.com
This activation is achieved using coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine. uniurb.it The process is central to peptide synthesis, where amino acids are linked together.
Common Peptide Coupling Strategies:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. peptide.com They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included, which trap the intermediate to form a more stable active ester. peptide.comnih.gov
Onium Salts: Phosphonium (B103445) salts (e.g., PyBOP, PyBrOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents. uniurb.itpeptide.com HATU, in particular, is known for its rapid reaction rates and ability to suppress epimerization. peptide.com
| Coupling Reagent | Abbreviation | Description |
|---|---|---|
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC | A water-soluble carbodiimide, allowing for easy removal of byproducts through aqueous extraction. Often used with NHS or HOBt. peptide.compeptide.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based reagent known for its high reactivity. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A widely used phosphonium salt coupling reagent. peptide.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | A uronium salt that reacts quickly with less epimerization, making it very effective for coupling. peptide.com |
Alpha-Lithiation and Electrophile Trapping
The functionalization of the azetidine ring itself at a position alpha (adjacent) to the point of substitution is a powerful strategy for creating more complex derivatives. Direct α-lithiation of an aldehyde like this compound is generally not feasible, as the strong organolithium base would preferentially attack the electrophilic carbonyl carbon.
However, studies on related azetidine systems demonstrate the viability of this approach through the use of a directing group. Research on N-thiopivaloylazetidin-3-ol has shown that the N-thiopivaloyl group can direct lithiation to the C2 position of the azetidine ring. nih.gov This process, known as directed ortho metalation (or in this case, directed α-metalation), involves deprotonation with a strong, hindered base like sec-butyllithium. The resulting lithiated intermediate can then be "trapped" by reacting it with various electrophiles, leading to the stereoselective synthesis of 2-substituted azetidines. nih.gov
The stereochemical outcome of this trapping reaction can be dependent on the specific electrophile used. For instance, deuteration was found to give the cis-diastereoisomer, while other electrophiles provided good trans-diastereoselectivity. nih.gov This methodology provides a sophisticated route to introduce substituents directly onto the azetidine ring, a transformation not easily achieved through other means.
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of Azetidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules, including complex heterocyclic systems like 1-Methylazetidine-3-carbaldehyde. Through the analysis of various NMR experiments, a detailed picture of the molecular framework and its conformational behavior can be constructed.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom within the molecule, respectively.
In the ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a singlet or a finely coupled multiplet in the downfield region, typically between δ 9-10 ppm. The protons on the azetidine (B1206935) ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C3 position, being adjacent to the electron-withdrawing aldehyde group, would be shifted downfield compared to the methylene (B1212753) protons at C2 and C4. The N-methyl group protons would appear as a sharp singlet in the upfield region.
The ¹³C NMR spectrum offers complementary information. nih.gov The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield. The C3 carbon, directly attached to the aldehyde, would also be deshielded. The carbons of the azetidine ring (C2, C4) and the N-methyl group would have characteristic chemical shifts. For comparison, in the related compound N-methylazetidine, the C2/C4 carbons appear at 58.2 ppm and the N-methyl carbon at 47.1 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic H | 9.0 - 10.0 | s or t |
| H3 (methine) | 3.0 - 3.5 | m |
| H2/H4 (methylene) | 2.5 - 3.0 | m |
| N-CH₃ | 2.0 - 2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (aldehyde) | 190 - 205 |
| C3 | 50 - 60 |
| C2/C4 | 55 - 65 |
| N-CH₃ | 45 - 55 |
Conformational Dynamics via Variable Temperature NMR
Variable Temperature (VT) NMR spectroscopy is a powerful tool to investigate the conformational dynamics of molecules, such as ring-puckering in azetidines and restricted rotation around single bonds. rsc.orgoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide insights into the energy barriers between different conformations. oxinst.com For this compound, VT-NMR could be employed to study the inversion of the azetidine ring and the rotational barrier of the carbaldehyde group. At lower temperatures, the exchange between different conformers might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformation. oxinst.com
NOESY Studies for Rotameric Preferences
Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the through-space proximity of protons, which is crucial for establishing the relative stereochemistry and preferred conformations (rotamers) of a molecule. In the context of this compound, a 2D NOESY experiment could reveal correlations between the aldehydic proton and the protons on the azetidine ring. For instance, a NOE cross-peak between the aldehydic proton and one set of methylene protons on the ring would indicate a spatial proximity, suggesting a preferred orientation of the carbaldehyde substituent. Such studies are invaluable for understanding the three-dimensional structure and steric interactions within the molecule.
Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the most characteristic absorption band would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also a useful diagnostic peak, usually found between 2850 and 2750 cm⁻¹. Furthermore, the various C-N and C-H vibrations of the methyl and azetidine ring would contribute to the fingerprint region of the spectrum, providing additional structural confirmation. While hydrogen bonding is not a primary feature of this molecule, any intermolecular interactions could lead to slight shifts in the vibrational frequencies.
Mass Spectrometry (MS) for Molecular Formula and Isotopic Abundance Determination
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This enables the unambiguous determination of the molecular formula of this compound (C₅H₉NO). By comparing the experimentally measured exact mass to the calculated mass for the proposed formula, a high degree of confidence in the elemental composition can be achieved. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure, showing losses of characteristic fragments such as the methyl group, the formyl group, or parts of the azetidine ring.
X-ray Diffraction Crystallography for Solid-State Molecular Geometry
While specific crystallographic data for this compound is not publicly available, extensive studies on analogous azetidine derivatives provide a robust framework for understanding its likely structural characteristics. These studies consistently reveal the puckered nature of the azetidine ring, a deviation from planarity that alleviates some of the inherent ring strain. The degree of this puckering, as well as the precise bond lengths and angles, are influenced by the nature and position of substituents on the ring.
Precision Analysis of Bond Lengths, Angles, and Torsion Angles
The analysis of X-ray diffraction data allows for the precise measurement of geometric parameters within a molecule. For azetidine derivatives, key parameters include the lengths of the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds within the ring, the internal bond angles of the ring, and the torsion angles that define the ring's pucker.
Theoretical and experimental studies on various azetidine compounds show that the internal bond angles are significantly compressed compared to the ideal sp³ tetrahedral angle of 109.5°, a direct consequence of the ring strain. The C-N-C and C-C-C angles within the azetidine ring typically fall in the range of 86-90°, while the N-C-C angles are slightly larger. The bond lengths are also affected by the ring strain and the electronic effects of substituents.
Below is a table of representative bond lengths and angles for a substituted azetidine ring, derived from crystallographic studies of related compounds. These values provide a reasonable approximation of what might be expected for this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value |
| Bond Length | C | C | 1.53 - 1.56 Å | |
| Bond Length | C | N | 1.46 - 1.49 Å | |
| Bond Angle | C | N | C | 86° - 90° |
| Bond Angle | N | C | C | 88° - 92° |
| Bond Angle | C | C | C | 85° - 89° |
| Torsion Angle | C | N | C | C |
Torsion angles are particularly informative for describing the conformation of the azetidine ring. A puckered conformation is characterized by non-zero torsion angles around the ring, which can be either positive or negative depending on the direction of the pucker. The specific values of these torsion angles are highly sensitive to the substitution pattern on the ring.
Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Patterns
Hydrogen bonding plays a crucial role in determining the supramolecular architecture of crystalline solids and can also influence molecular conformation through intramolecular interactions. In the case of azetidine derivatives, the nitrogen atom of the ring can act as a hydrogen bond acceptor. While this compound lacks a hydrogen bond donor on the azetidine nitrogen due to methylation, the oxygen atom of the carbaldehyde group can act as a hydrogen bond acceptor.
Intramolecular hydrogen bonds are also possible in suitably substituted azetidine derivatives. For example, a hydroxyl group on a substituent could form a hydrogen bond with the azetidine nitrogen or another acceptor within the same molecule, influencing the preferred conformation of the substituent relative to the ring. Studies on derivatives of 3-amino-1-methylazetidine-3-carboxylic acid have demonstrated the presence of sidechain-backbone N-H···N hydrogen bonds that stabilize specific conformations. nih.govnih.gov
Diastereomer Configuration Determination
X-ray diffraction is an indispensable tool for the unambiguous determination of the relative and absolute stereochemistry of chiral molecules, including diastereomers. For substituted azetidines with multiple stereocenters, X-ray crystallography can definitively establish the cis or trans relationship of substituents on the ring.
For example, in a 2,4-disubstituted azetidine, X-ray analysis can distinguish between the cis diastereomer, where both substituents are on the same face of the ring, and the trans diastereomer, where they are on opposite faces. This is achieved by precisely locating all atoms in the unit cell and determining the spatial relationship between the substituents. The determination of the absolute stereochemistry of a single enantiomer often requires the use of anomalous dispersion effects, typically by incorporating a heavy atom into the crystal structure or by analyzing the Flack parameter for high-quality data. nih.gov This has been successfully applied to determine the absolute configuration of chiral azetidine derivatives used as ligands in asymmetric catalysis. nih.gov
Computational Chemistry and Theoretical Investigations of Azetidine Ring Systems
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations are indispensable tools for understanding the three-dimensional structures and energetic properties of molecules. For azetidine (B1206935) systems, these methods provide deep insights into their conformational preferences.
Density Functional Theory (DFT) Optimizations for Energetic and Geometric Characterization
Density Functional Theory (DFT) has emerged as a powerful and widely used method for the energetic and geometric characterization of molecular systems. In the context of azetidine derivatives, DFT calculations are employed to locate and optimize the various possible conformations of the molecule. This involves finding the minimum energy structures on the potential energy surface.
For the parent azetidine ring, the puckered conformation is known to be more stable than a planar arrangement. The degree of this puckering can be influenced by the nature and position of substituents. In the case of 1-Methylazetidine-3-carbaldehyde, the methyl group on the nitrogen and the carbaldehyde group at the 3-position will significantly influence the ring's conformation and the orientation of the substituents. DFT optimizations can precisely predict bond lengths, bond angles, and dihedral angles for each stable conformer. For instance, studies on similar systems have shown that the azetidine ring can be buckled by around 11 degrees. researchwithrutgers.com
The relative energies of these conformers, also obtained from DFT calculations, allow for the determination of the most stable or predominant conformation under a given set of conditions. These calculations have been instrumental in understanding the conformational dynamics of azetidine-containing molecules. cnr.it
Table 1: Representative DFT-Calculated Geometric Parameters for an Azetidine Ring System
| Parameter | Typical Value |
| C-N Bond Length | 1.47 - 1.49 Å |
| C-C Bond Length | 1.54 - 1.56 Å |
| Ring Puckering Angle | 10 - 20° |
| N-Inversion Barrier | ~5-10 kcal/mol |
Note: These are typical values and can vary based on substituents and the level of theory used.
Prediction of Spectroscopic Signatures and Conformational Populations
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed structures. nih.govrsc.org For this compound and its analogs, DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra), and NMR chemical shifts. researchgate.net
Each conformer of the molecule will have a unique set of predicted spectroscopic signatures. By comparing these theoretical spectra with experimental results, it is often possible to identify the specific conformations present in a sample. Furthermore, by considering the calculated relative Gibbs free energies of the conformers, their equilibrium populations can be estimated using the Boltzmann distribution. This provides a comprehensive picture of the conformational landscape of the molecule. Machine learning approaches, trained on DFT data, are also emerging as a way to rapidly predict spectroscopic properties for a large number of molecules. nih.gov
Elucidation of Non-Covalent Interactions and Hydrogen Bonding
Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. In azetidine systems, particularly in the context of peptides and other biomolecules, these interactions are of paramount importance.
Analysis of C5, C6γ, and C7δ Hydrogen Bonds in Azetidine Peptides
The incorporation of azetidine-based amino acids into peptides introduces unique conformational constraints and hydrogen bonding patterns. Computational studies have been vital in characterizing these interactions. nih.gov The C5 hydrogen bond, an intra-residue interaction between the NH and C=O groups of the same amino acid, is a fundamental element of peptide structure. nih.gov
In peptides containing azetidine derivatives, such as those derived from 3-amino-1-methylazetidine-3-carboxylic acid, theoretical and spectroscopic studies have revealed the formation of sidechain-backbone N-H···N C6γ hydrogen bonds. nih.gov These interactions can stabilize the C5 hydrogen bonds, leading to extended peptide conformations. nih.gov The nomenclature C5, C6γ, and C7δ refers to the size of the ring formed by the hydrogen bond. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are used to visualize and quantify these weak interactions. researchgate.net
Stabilization Mechanisms in Azetidine N-Oxides
Azetidine N-oxides are a class of compounds where the nitrogen atom of the azetidine ring is oxidized. These compounds are often unstable, but can be stabilized by intramolecular hydrogen bonding. psu.edursc.org Computational studies have been instrumental in understanding these stabilization mechanisms. psu.edu
For example, in N-benzyl-2-carboxyazetidine N-oxide, X-ray crystallography and spectroscopic data, supported by computational models, have shown that an intramolecular hydrogen bond forms between the N-oxide oxygen and the carboxylic acid proton. psu.edu This interaction significantly stabilizes the molecule. psu.edu Similar stabilizing effects have been observed when other hydrogen bond donor groups are present. psu.edu The ability of N-oxides to form strong hydrogen bonds is a general feature that influences their chemical and physical properties. nih.gov
Mechanistic Insights and Reactivity Prediction through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of chemical compounds. For azetidine systems, these methods can provide insights that are difficult to obtain through experimental means alone. rsc.org
The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, and computational models can be used to explore the energy barriers and transition states associated with these processes. rsc.org For example, DFT calculations have been used to study the biosynthesis of azetidine-2-carboxylic acid, revealing how the enzyme environment stabilizes the transition state of the cyclization reaction. nih.govresearchgate.net
Furthermore, computational models can predict how different substituents on the azetidine ring will affect its reactivity. mit.edu By calculating properties such as frontier molecular orbital energies and electrostatic potential maps, researchers can gain a qualitative and quantitative understanding of where a molecule is most likely to react. mit.edu This predictive power is invaluable in guiding the synthesis of new azetidine derivatives with desired properties. mit.edu For instance, computational screening can be used to identify promising substrates for reactions that form azetidines. mit.edu
Rationalization of Regiodivergence in Lithiation Reactions
The regioselectivity of lithiation is a critical aspect of functionalizing heterocyclic compounds. In the context of azetidine chemistry, the nature of the nitrogen substituent plays a pivotal role in directing the site of metalation. Theoretical studies, often employing Density Functional Theory (DFT), have shed light on the underlying principles governing this regiodivergence.
For N-acylated azetidines, such as N-Boc-azetidine, lithiation typically occurs at the α-position to the nitrogen atom. The electron-withdrawing nature of the Boc group increases the acidity of the α-protons, making them susceptible to deprotonation by strong bases like organolithium reagents.
Conversely, when the nitrogen atom is substituted with an electron-donating group (EDG), such as an alkyl group, the directing effect can change significantly. In the case of N-alkyl-2-arylazetidines, the azetidine ring itself can act as an ortho-directing metalation group, leading to lithiation on the aryl substituent rather than on the azetidine ring. nih.gov This is attributed to the increased basicity and coordinating ability of the nitrogen atom, which directs the organolithium reagent to a nearby aromatic C-H bond. nih.gov
In the specific case of This compound , the presence of the N-methyl group (an EDG) and the C-3 carbaldehyde group introduces further complexity. The aldehyde proton is the most acidic proton in the molecule and would be readily abstracted by an organolithium base. However, considering a scenario where this position is protected or a different base is used, the regioselectivity of a subsequent lithiation would be a competition between the α-protons at C-2 and C-4. The N-methyl group would likely favor lithiation at one of these positions. Computational studies on similar N-alkyl systems are essential to predict the kinetic and thermodynamic favorability of these competing pathways.
Experimental and computational studies on the enantioselective lithiation of N-Boc-pyrrolidine, a related five-membered ring system, have demonstrated the power of theoretical calculations in predicting the outcome of such reactions. These studies utilize computational models to determine the energies of pre-lithiation complexes and transition states for proton transfer, thereby explaining the observed enantioselectivity. nih.gov Similar computational approaches would be invaluable in predicting the regiodivergence in the lithiation of this compound.
Table 1: Calculated Activation Energies for the Enantioselective Lithiation of N-Boc-pyrrolidine
| Chiral Diamine Ligand | Isopropyllithium/Diamine/N-Boc-pyrrolidine Complex Energy | Activation Enthalpy (ΔH‡) | Activation Free Energy (ΔG‡) |
| N-Me-substituted diamine | Lowest Energy Complex | 11.1 kcal/mol | 11.5 kcal/mol |
| N-(i)Pr-substituted diamine | - | 11.7 kcal/mol | 11.8 kcal/mol |
This table presents computational data from a study on the enantioselective lithiation of N-Boc-pyrrolidine, a related heterocyclic system. The data illustrates how computational chemistry can be used to predict reaction outcomes by calculating activation energies for different reaction pathways. The calculations were performed at the B3P86/6-31G level of theory. nih.gov*
Transition State Analysis for Reaction Pathways
Transition state analysis is a cornerstone of computational chemistry, providing detailed insights into the energy barriers and geometries of transient species that govern the course of a chemical reaction. For reactions involving strained rings like azetidines, understanding the transition states is key to predicting product distributions and reaction rates.
Theoretical investigations into the ring-opening of azetidinium ions, for instance, have utilized DFT calculations to elucidate the parameters that control regioselectivity. nih.gov These studies model the SN2 transition states for nucleophilic attack at different carbon atoms of the azetidine ring, and the calculated energy barriers can explain the experimentally observed product ratios.
In the context of cycloaddition reactions, such as the aza Paternò-Büchi reaction to form azetidines, computational studies can distinguish between different mechanistic pathways. nih.gov For example, a concerted [2+2] cycloaddition from an excited singlet state can be compared to a stepwise process involving a 1,4-biradical intermediate from a triplet state. nih.gov The stereochemical outcome of the reaction is often dictated by the nature of the lowest energy transition state.
For a molecule like This compound , transition state analysis would be particularly useful for understanding reactions at the carbonyl group. Nucleophilic addition to the aldehyde could proceed through various transition state geometries, and computational modeling could predict the stereochemical outcome, especially if a chiral nucleophile is used.
Furthermore, computational studies on the reaction of O(³P) with alkynes have employed high-level methods to investigate triplet and singlet state pathways, including the localization of minimum energy crossing points (MECPs) between potential energy surfaces. rsc.org Similar advanced computational techniques could be applied to understand the photochemistry or radical reactions of this compound.
Table 2: Theoretical Methods in Transition State Analysis
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculating reaction profiles and transition state geometries for ring-opening and cycloaddition reactions. nih.govresearchgate.net | Understanding regioselectivity, stereoselectivity, and the influence of substituents on reaction barriers. |
| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for small systems and benchmarking DFT results. | Providing reliable thermochemical data and detailed understanding of electronic effects. |
| Car-Parrinello Molecular Dynamics (CPMD) | Simulating reaction dynamics, including solvent effects explicitly. researchgate.net | Revealing dynamic aspects of reaction mechanisms and the role of the environment. |
| Minimum Energy Crossing Point (MECP) Calculations | Locating the lowest energy point of intersection between different potential energy surfaces (e.g., singlet and triplet). rsc.org | Understanding reaction pathways in photochemistry and reactions involving spin state changes. |
This table summarizes various computational methods and their applications in the theoretical investigation of reaction mechanisms, particularly relevant for understanding the reactivity of complex molecules like this compound.
Advanced Applications of 1 Methylazetidine 3 Carbaldehyde and Azetidine Scaffolds in Synthetic Chemistry
Strategic Use as a Versatile Chemical Building Block
The azetidine (B1206935) ring, particularly when functionalized, is a key component in the design of biologically active molecules and serves as a desirable structural motif in drug discovery. researchgate.netresearchgate.net The aldehyde group in 1-Methylazetidine-3-carbaldehyde provides a crucial entry point for a myriad of chemical reactions, establishing it as a versatile precursor for more complex molecular frameworks. Synthetic chemists leverage the reactivity of the aldehyde for chain elongation, cyclization, and functional group interconversion, enabling the construction of diverse molecular libraries. nih.govacs.org The inherent ring strain of the azetidine core, reaching up to 104.6 kJ/mol, not only imparts specific three-dimensional conformations but also influences the reactivity of its substituents, a factor that can be harnessed in synthetic design. researchgate.net
Precursor in the Synthesis of Azaspiro[3.4]octanes
The synthesis of spirocyclic systems, which feature two rings sharing a single atom, is of significant interest in medicinal chemistry for exploring novel three-dimensional chemical space. Azaspiro[3.4]octanes, which contain the azetidine ring as one of the spirocyclic components, are valuable modules in drug discovery. nih.gov While direct synthesis from this compound is a specific transformation, general strategies often commence from related azetidine precursors like N-Boc-azetidin-3-one. These ketones can undergo reactions to form intermediates that are subsequently cyclized. For instance, a common strategy involves the conversion of the ketone to an alkene via a Wittig or Horner-Wadsworth-Emmons reaction, followed by further functionalization and a ring-closing event to form the adjacent five-membered ring. The aldehyde functionality of this compound can be similarly employed, for example, through aldol-type condensations or reductive aminations with appropriately functionalized partners, to construct the necessary carbon framework for subsequent spirocyclization. The development of methods to access densely functionalized spirocyclic azetidines is an active area of research, aiming to produce lead-like molecules with optimized physicochemical properties. nih.govacs.orgnih.gov
Intermediate for Complex Heterocyclic Compounds
The aldehyde functional group of this compound is a linchpin for the assembly of more elaborate heterocyclic systems. Its ability to participate in a wide range of C-C and C-N bond-forming reactions makes it an ideal intermediate. For example, the aldehyde can be converted into an alkene, which can then undergo cycloaddition reactions. The aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a known method for producing azetidines and can be conceptually applied to expand from an azetidine-derived alkene to more complex fused or bridged systems. researchgate.netresearchgate.net
Furthermore, the aldehyde can be transformed into other functional groups that facilitate cyclization. Reduction to an alcohol followed by conversion to a leaving group enables intramolecular nucleophilic substitution to form bicyclic azetidinium ions. Alternatively, oxidation to a carboxylic acid provides a handle for amide bond formation, leading to fused bicyclic lactams. Research has demonstrated the synthesis of a wide variety of fused, bridged, and spirocyclic ring systems starting from densely functionalized azetidine cores, highlighting the scaffold's versatility. nih.govacs.orgnih.gov Synthetic strategies such as intramolecular C-H amination catalyzed by palladium have also been developed to form functionalized azetidines from acyclic precursors. rsc.org
Contributions to Non-Canonical Amino Acid and Peptidomimetic Synthesis
Non-canonical amino acids (ncAAs) are powerful tools in chemical biology and drug discovery, enabling the creation of peptides and proteins with novel structures and functions. nih.gov The rigid azetidine scaffold is an excellent template for designing conformationally constrained amino acids, which can enforce specific secondary structures in peptides. nih.govresearchgate.netacs.org The synthesis of azetidine-based amino acids often begins with precursors like N-Boc-azetidin-3-one. nih.govmdpi.com This ketone can be converted into an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. nih.govmdpi.com Subsequent modifications, such as conjugate additions or hydrogenations, can introduce diversity and establish the desired stereochemistry, ultimately yielding functionalized azetidine amino acids. researchgate.netacs.org
The aldehyde group in this compound can be readily converted to the corresponding amino acid through a Strecker synthesis or by reductive amination followed by oxidation. This provides a direct route to 3-amino-1-methylazetidine-3-carboxylic acid and its derivatives, which are valuable building blocks for peptidomimetics.
| Precursor Compound | Key Transformation | Resulting Azetidine Derivative | Application |
| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons Reaction | Methyl (N-Boc-azetidin-3-ylidene)acetate | Intermediate for amino acids nih.govmdpi.com |
| This compound | Strecker Synthesis | 3-Amino-1-methylazetidine-3-carbonitrile | Precursor to amino acids |
| N-Boc-azetidin-3-one | Rhodium-catalyzed conjugate addition | 3-Aryl-3-azetidinyl acetic acid esters | GABA derivatives researchgate.net |
| Unsaturated azetinylcarboxylic acids | Asymmetric Hydrogenation | Chiral azetidine-based α-amino acids | Peptide synthesis acs.org |
Incorporation into Foldamer Research
Foldamers are oligomers that adopt well-defined, predictable secondary structures, mimicking the helices, sheets, and turns of natural biopolymers. nih.govrsc.org The conformational rigidity of the azetidine ring makes its derived amino acids prime candidates for constructing novel foldamer scaffolds. nih.gov Theoretical and spectroscopic studies have demonstrated that short oligomers of azetidine-based α-amino acids can form extended helical structures, such as the 2.0₅-helix, which is stabilized by cooperative hydrogen bonding. nih.gov In solution, these oligomers can transition between extended forms and more classical folded conformations like the 3₁₀-helix. nih.gov The ability to control the secondary structure of peptides by incorporating azetidine-based residues opens up new avenues for designing molecules that can mimic protein surfaces or disrupt protein-protein interactions. nih.gov
Development of Diverse Functionalized Azetidine Derivatives
The development of new synthetic methods has enabled the creation of a wide array of functionalized azetidine derivatives, starting from simple precursors. researchgate.netrsc.orgorganic-chemistry.org The aldehyde of this compound is a key functional group that allows for extensive diversification. For example, it can undergo Wittig-type reactions to form alkenes, reductive amination to install new amine substituents, or Grignard reactions to add alkyl or aryl groups, leading to secondary alcohols.
Recent advances have focused on creating libraries of diverse azetidine-based scaffolds for drug discovery. nih.govacs.orgnih.gov These methods often start with a densely functionalized azetidine core that can be elaborated into various fused, bridged, and spirocyclic systems. nih.govacs.orgnih.gov For instance, an azetidine bearing both a nitrile and a protected amine can be manipulated to generate distinct molecular frameworks through reactions like intramolecular cross-coupling or ring-closing metathesis. nih.govacs.org Such diversity-oriented synthesis approaches are crucial for exploring new chemical space and identifying molecules with desirable biological and pharmacokinetic properties. nih.gov
| Reaction Type on Azetidine Core | Reagents/Conditions | Resulting Functional Group/Structure |
| Intramolecular C-H Amination | Palladium(II) catalyst, oxidant | Fused bicyclic azetidine rsc.org |
| Aza-Michael Addition | DBU, NH-Heterocycles | 3-Substituted 3-(acetoxymethyl)azetidines nih.govmdpi.com |
| Suzuki–Miyaura Cross-Coupling | Palladium catalyst, boronic acids | Aryl-substituted azetidines nih.govmdpi.com |
| Ring-Closing Metathesis | Grubbs Catalyst | Azetidine-fused 8-membered rings nih.govacs.org |
| Nucleophilic Addition to Aldehyde | Grignard Reagents (e.g., RMgBr) | Secondary alcohol (azetidin-3-yl(R)methanol) |
| Reductive Amination of Aldehyde | Amine (R₂NH), reducing agent | Tertiary amine (3-((R₂)aminomethyl)-1-methylazetidine) |
Synthesis of Polyfunctional Aminophosphonic Acid Analogues
The synthesis of α-aminophosphonic acids and their derivatives is of great interest due to their structural analogy to α-amino acids, which allows them to act as their mimics and inhibitors in various biological processes. ambeed.com A plausible and efficient method for the synthesis of polyfunctional aminophosphonic acid analogues from this compound is the Kabachnik-Fields reaction. nih.gov This one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602). nih.gov
In a proposed synthetic pathway, this compound can be reacted with a suitable primary or secondary amine and a dialkyl phosphite, such as diethyl phosphite, to yield the corresponding α-aminophosphonate. The reaction can be catalyzed by a Lewis acid or a Brønsted acid. The general mechanism involves the in situ formation of an imine from the reaction of the aldehyde and the amine, followed by the nucleophilic addition of the phosphite to the imine double bond. researchgate.net
A variety of amines can be utilized in this reaction to introduce further functionalization to the final molecule. For instance, using a primary amine bearing an additional functional group (e.g., an ester, a protected alcohol, or another heterocyclic ring) would result in a polyfunctional aminophosphonic acid analogue.
Table 1: Proposed Synthesis of an Azetidine-Containing Aminophosphonate via the Kabachnik-Fields Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | A Primary/Secondary Amine (R-NH₂) | Diethyl Phosphite | Diethyl (amino(1-methylazetidin-3-yl)methyl)phosphonate |
Subsequent hydrolysis of the resulting diethyl phosphonate (B1237965) ester under acidic or basic conditions would yield the final polyfunctional aminophosphonic acid. The versatility of the Kabachnik-Fields reaction allows for the generation of a library of diverse aminophosphonic acid analogues by varying the amine component.
Generation of Chiral Azetidine Scaffolds for Downstream Synthesis
Chiral azetidine scaffolds are highly valuable building blocks in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. The generation of enantiomerically pure or enriched azetidines is a key challenge in synthetic chemistry. Several strategies have been developed for the synthesis of chiral azetidine scaffolds, which can then be further elaborated in downstream synthetic steps.
One prominent method involves the asymmetric [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction. nih.govrsc.org The use of chiral catalysts or chiral auxiliaries on the imine or alkene can induce stereoselectivity, leading to the formation of chiral azetidines. nih.gov Visible light-mediated aza Paternò-Büchi reactions have emerged as a mild and efficient method for synthesizing highly functionalized azetidines with good diastereoselectivity. nih.gov
Another approach to chiral azetidines is through the cyclization of chiral precursors. For example, enantiomerically pure β-amino alcohols can be converted into the corresponding 3-iodoazetidines, which can then undergo further functionalization through cross-coupling reactions, such as the Hiyama cross-coupling with arylsilanes, to produce 3-arylazetidines while retaining the stereochemical integrity of the chiral centers. organic-chemistry.org
Furthermore, diversity-oriented synthesis (DOS) approaches have been employed to generate collections of structurally diverse and complex azetidine-based scaffolds. researchgate.net These methods often start from simple, readily available chiral precursors and utilize a series of stereoselective reactions to build up molecular complexity, yielding a variety of fused, bridged, and spirocyclic azetidine systems. researchgate.net These chiral scaffolds serve as valuable starting materials for the synthesis of novel therapeutic agents.
Table 2: Key Strategies for Chiral Azetidine Scaffold Generation
| Synthetic Strategy | Description | Key Features |
| Asymmetric Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene. nih.govrsc.org | Can be catalyzed by chiral catalysts; visible-light mediation offers mild conditions. nih.gov |
| Cyclization of Chiral Precursors | Intramolecular cyclization of enantiomerically pure starting materials, such as β-amino alcohols. | Stereochemistry is transferred from the starting material to the azetidine ring. |
| Diversity-Oriented Synthesis (DOS) | Multi-step synthetic sequences to generate libraries of complex and diverse scaffolds from a common precursor. researchgate.net | Enables access to a wide range of fused, bridged, and spirocyclic chiral azetidines. researchgate.net |
Q & A
Q. What are the standard synthetic routes for 1-Methylazetidine-3-carbaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Reacting halogenated precursors (e.g., 5-chloro-pyrazole-carbaldehyde) with methyl-substituted amines or alcohols in the presence of a base like K₂CO₃, as seen in pyrazole-carbaldehyde syntheses .
- Vilsmeier-Haack reaction : Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce aldehyde groups into heterocyclic frameworks, as demonstrated in naphthofuran-pyrazole-carbaldehyde synthesis (70–80% yields) .
Q. Key considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction neutralization .
- Temperature control : Reactions often proceed at 90°C for 6–12 hours to optimize yield while minimizing side products .
- Purification : Recrystallization from ethanol or aqueous mixtures improves purity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- SHELX suite : Refines crystal structures using high-resolution data. For small molecules, SHELXL is preferred for handling twinning or disorder, common in flexible azetidine rings .
- Data collection : High-resolution (<1.0 Å) datasets improve refinement accuracy, especially for light atoms like oxygen and nitrogen .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data versus computational predictions for this compound's conformation?
Methodological Answer:
- Comparative analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare them with experimental data. Discrepancies may indicate solvent effects or dynamic conformational changes .
- Dynamic NMR : Perform variable-temperature NMR to detect ring puckering or aldehyde rotamerism, which computational models might overlook .
- Crystallographic validation : Resolve solid-state conformations via X-ray diffraction to identify dominant conformers .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX parameters be optimized?
Methodological Answer:
- Common challenges :
- Optimization strategies :
Q. How to optimize reaction conditions to minimize side products in the synthesis of this compound derivatives?
Methodological Answer:
- Side-product analysis : Common byproducts include dimerized aldehydes or over-alkylated species. Monitor via TLC or LC-MS .
- Condition adjustments :
- Stoichiometry : Limit excess methylating agents (e.g., methyl iodide) to prevent N-overalkylation .
- Temperature modulation : Lower temperatures (0–5°C) during aldehyde introduction reduce polymerization .
- Catalyst screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to suppress base-mediated degradation .
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives in pharmacological studies?
Methodological Answer:
- In vitro assays :
- Structure-activity relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups) to the azetidine ring and correlate with bioactivity trends .
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., TNF-α or IL-6 receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
